![molecular formula C6H10ClFO2S B2916724 [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 1785566-84-8](/img/structure/B2916724.png)

[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

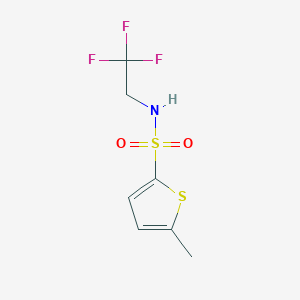

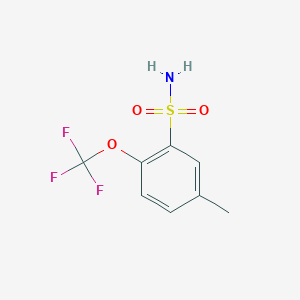

“[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride” is a chemical compound with the molecular formula C6H10ClFO2S . It is used in various chemical reactions due to its high reactivity .

Molecular Structure Analysis

The molecular structure of “[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride” is represented by the InChI code 1S/C6H10ClFO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-5H2 . This indicates the presence of carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur atoms in the molecule.Chemical Reactions Analysis

“[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride” is highly reactive and is used as an electrophile in various chemical reactions . It functions as a source of the “CH3SO2+” synthon .Physical And Chemical Properties Analysis

“[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride” has a molecular weight of 200.66 . It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .Applications De Recherche Scientifique

Enzyme Inhibition and Reaction Rate Acceleration

- Methanesulfonyl fluoride, a related compound, has been studied for its unique ability to inhibit acetylcholinesterase by producing a methanesulfonyl enzyme derivative. This inhibition mechanism offers insights into enzyme activity and potential applications in understanding neurochemical processes (Kitz & Wilson, 1963).

Nucleophilic Fluoromethylation

- An efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides has been developed using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent. This process enables the synthesis of various fluorinated compounds, illustrating the compound's utility in organic synthesis and potential pharmaceutical applications (Prakash et al., 2009).

Enantioselective Monofluoromethylation

- The compound has been used in a catalytic protocol for enantioselective monofluoromethylation, demonstrating its applicability in the synthesis of chiral molecules. This process is crucial for the development of active pharmaceutical ingredients with specific enantiomeric properties (Mizuta et al., 2007).

Chemical Synthesis and Transformation

- Fluorobis(phenylsulfonyl)methane, a closely related reagent, has been applied in various synthetic routes, including the stereospecific synthesis of alpha-fluorovinyl compounds. This application underscores the role of such compounds in advancing synthetic methodologies and the construction of complex molecular architectures (Shibata & Furukawa, 2010).

Molecular Structure Analysis

- Studies on methane sulfonyl chloride's molecular structure via electron diffraction offer valuable data on its geometrical parameters. This information is essential for understanding reactivity patterns and designing new compounds with desired properties (Hargittai & Hargittai, 1973).

Safety and Hazards

Propriétés

IUPAC Name |

[1-(fluoromethyl)cyclobutyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCQMPOHVXKTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CF)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)

![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)